1H-吲唑-4-羧酸

描述

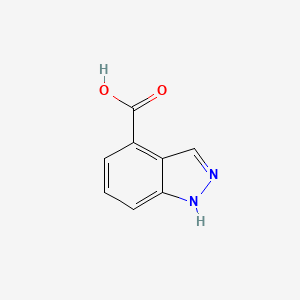

1H-Indazole-4-carboxylic acid is a chemical compound that belongs to the class of indazole carboxylic acids. Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring. The carboxylic acid group attached to the indazole ring imparts additional chemical properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of 1H-indazole-4-carboxylic acid and its derivatives has been explored in several studies. For instance, an efficient large-scale synthesis of carbon-14 labeled 1H-indazole-[3-14C]carboxylic acid was reported, starting from [14C]potassium cyanide and involving key transformations such as aromatic nucleophilic substitution and aniline nitrosation/cyclization . Another study improved the synthesis of 1H-indazole-3-carboxylic acid by reacting benzaldehyde phenylhydrazone with oxalyl chloride, followed by treatment with AlCl3 to afford the key intermediate N-benzylideneamino-isatin, which was then converted into 1H-indazole-3-carboxylic acid . Additionally, a practical, metal-free synthesis of 1H-indazoles from o-aminobenzoximes was achieved using methanesulfonyl chloride and triethylamine .

Molecular Structure Analysis

The molecular structure of 1H-indazole-4-carboxylic acid derivatives has been studied using various analytical techniques. For example, the crystal structure of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid was determined by X-ray single crystal diffraction analysis, revealing that the compound crystallizes in the triclinic space group with specific unit cell parameters . The study of the crystal structure is essential for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

1H-Indazole-4-carboxylic acid and its derivatives participate in a variety of chemical reactions. The halogenated derivatives of 1-benzylindazole-3-carboxylic acid have shown potent antispermatogenic activity, indicating their potential use in the development of new pharmaceutical agents . Moreover, the conversion of carboxylic acids into amides, esters, and thioesters using 1,1'-oxalyldiimidazole and 1,1'-oxalyldi(1,2,4-triazole) demonstrates the versatility of carboxylic acid derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indazole-4-carboxylic acid derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the stability and particle size of the compounds, which can affect their bioactivity and therapeutic activity . The synthesis methods and the resulting chemical structures, as elucidated by IR, 1H-NMR, and 13C-NMR spectral data, are crucial for determining the properties and potential applications of these compounds .

科学研究应用

抗癌活性

吲唑衍生物因其潜在的抗癌特性而被研究。 例如,一种名为3-氨基-N-(4-苄基苯基)-5-氯-1H-吲唑-1-甲酰胺的化合物在结肠癌和黑色素瘤细胞系中显示出显着的细胞生长抑制,GI 50 值在 0.041–33.6 μM 范围内 .

抗炎作用

一些吲唑衍生物已显示出相当大的抗炎作用。 在一项研究中,发现三种衍生物在 3 小时内抑制足部水肿的程度为 76-77%,与标准药物吲哚美辛相当,后者显示出 75% 的抑制率 .

合成方法

吲唑合成方法的最新进展已被总结,包括过渡金属催化的反应和还原环化反应。 这些方法对于开发基于吲唑骨架的新药物和材料至关重要 .

配位聚合物

1H-吲唑-4-羧酸已被用来形成新型的多功能配位聚合物。 这些材料通过溶剂热法合成,是第一个用这种配体构建的配位化合物的例子,在材料科学领域具有潜在的应用 .

含氮分子的构建模块

从 1H-吲唑衍生的 E-腙酯是有价值的合成生物活性分子的中间体。 由于这些化合物在药物化学中的重要性,它们的高效和立体选择性合成仍然是研究的重要领域 .

作用机制

Mode of Action

The mode of action of 1H-Indazole-4-carboxylic Acid involves its interaction with these targets, leading to various changes. For instance, it has been observed that certain indazole derivatives can inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Biochemical Pathways

It’s worth noting that indazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of 1H-Indazole-4-carboxylic Acid’s action are diverse, given the compound’s broad range of biological activities. For instance, certain indazole derivatives have been observed to inhibit cell growth of many neoplastic cell lines .

安全和危害

未来方向

The future directions for 1H-Indazole-4-carboxylic Acid could involve further investigation in the field of luminescent materials with biomedical applications . Additionally, its role in the synthesis of E-hydrazone esters and 1H-indazole scaffolds through heterogeneous single-atom platinum catalysis could be explored further .

属性

IUPAC Name |

1H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKZHHIUOZGUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621137 | |

| Record name | 1H-Indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

677306-38-6 | |

| Record name | 1H-Indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1H-Indazole-4-carboxylic acid interesting for building magnetic and luminescent materials?

A1: 1H-Indazole-4-carboxylic acid (HL) possesses several characteristics that make it attractive for constructing coordination polymers with interesting magnetic and luminescent properties:

- Coordination Sites: The molecule features both nitrogen atoms within the indazole ring and a carboxylic acid group, providing multiple coordination sites for metal ions. This allows for the formation of diverse structural motifs within the resulting coordination polymers [].

- Planar Structure: The relatively planar structure of HL can facilitate close packing of molecules within the crystal lattice, potentially influencing magnetic interactions between metal centers [].

- Chromophore: The conjugated system within the indazole ring can act as a chromophore, absorbing and emitting light in specific wavelengths. This property, combined with the influence of coordinated metal ions, can lead to interesting luminescent behavior [].

Q2: The research mentions a Cadmium-based coordination polymer exhibiting toxicity. Could you elaborate on this finding and its implications?

A: The study by [...] observed that among the tested metal-based coordination polymers, the Cadmium-based compound exhibited dose-dependent toxicity specifically on B16-F10 mouse skin melanoma cells []. This finding suggests that the toxicity is likely due to the release of Cadmium(II) ions, known for their cytotoxic effects. This highlights the importance of carefully considering the choice of metal ions in coordination polymer design, especially when targeting biomedical applications. While Cadmium's toxicity raises concerns, the research also showed that Zinc-based polymers, exhibiting luminescence, did not show toxicity against both cancerous and non-cancerous cell lines. This opens up exciting possibilities for exploring Zinc-based 1H-Indazole-4-carboxylic acid coordination polymers for luminescent applications with potentially reduced toxicity profiles [].

A: While the provided research focuses on coordination polymers, a separate study [] investigates 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives for their anticancer, antiangiogenic, and antioxidant properties. While the specific details of the structure-activity relationship require further investigation, the presence of the 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid scaffold suggests its potential as a promising pharmacophore. Future studies should focus on systematically modifying substituents on this scaffold to understand their impact on biological activity and potentially optimize their efficacy for specific therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)